Cas no 2227882-00-8 (rac-(1R,2S)-2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol)

rac-(1R,2S)-2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol structure
2227882-00-8 structure
商品名:rac-(1R,2S)-2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol
CAS番号:2227882-00-8
MF:C8H12BrN3O
メガワット:246.104380607605
CID:6102407
PubChem ID:165788401

rac-(1R,2S)-2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol 化学的及び物理的性質

名前と識別子

    • rac-(1R,2S)-2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol
    • EN300-1637255
    • 2227882-00-8
    • インチ: 1S/C8H12BrN3O/c1-12-7(8(9)10-11-12)5-3-2-4-6(5)13/h5-6,13H,2-4H2,1H3/t5-,6-/m1/s1
    • InChIKey: XGGKNYOBWITUFT-PHDIDXHHSA-N
    • ほほえんだ: BrC1=C([C@@H]2CCC[C@H]2O)N(C)N=N1

計算された属性

  • せいみつぶんしりょう: 245.01637g/mol
  • どういたいしつりょう: 245.01637g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 192
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 50.9Ų

rac-(1R,2S)-2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1637255-0.1g
rac-(1R,2S)-2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol
2227882-00-8
0.1g
$1157.0 2023-06-04
Enamine
EN300-1637255-0.5g
rac-(1R,2S)-2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol
2227882-00-8
0.5g
$1262.0 2023-06-04
Enamine
EN300-1637255-5.0g
rac-(1R,2S)-2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol
2227882-00-8
5g
$3812.0 2023-06-04
Enamine
EN300-1637255-1000mg
rac-(1R,2S)-2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol
2227882-00-8
1000mg
$842.0 2023-09-22
Enamine
EN300-1637255-100mg
rac-(1R,2S)-2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol
2227882-00-8
100mg
$741.0 2023-09-22
Enamine
EN300-1637255-10.0g
rac-(1R,2S)-2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol
2227882-00-8
10g
$5652.0 2023-06-04
Enamine
EN300-1637255-0.05g
rac-(1R,2S)-2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol
2227882-00-8
0.05g
$1104.0 2023-06-04
Enamine
EN300-1637255-0.25g
rac-(1R,2S)-2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol
2227882-00-8
0.25g
$1209.0 2023-06-04
Enamine
EN300-1637255-1.0g
rac-(1R,2S)-2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol
2227882-00-8
1g
$1315.0 2023-06-04
Enamine
EN300-1637255-5000mg
rac-(1R,2S)-2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol
2227882-00-8
5000mg
$2443.0 2023-09-22

rac-(1R,2S)-2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol 関連文献

rac-(1R,2S)-2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-olに関する追加情報

rac-(1R,2S)-2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol: A Multifunctional Compound with Promising Pharmacological Potential

rac-(1R,2S)-2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol represents a novel class of organic compounds with a unique molecular architecture that combines multiple pharmacophore elements. This compound, identified by the CAS number 2227882-00-8, features a cyclopentan-1-ol core functionalized with a 1,2,3-triazole ring bearing bromine and methyl substituents. The stereochemical configuration of the molecule, defined by the (1R,2S) designation, plays a critical role in determining its biological activity and pharmacokinetic properties. Recent advancements in medicinal chemistry have highlighted the importance of such structural complexity in the development of target-specific therapeutic agents.

The 1,2,3-triazole moiety is a well-established heterocyclic scaffold with diverse applications in drug discovery. Its ability to form stable five-membered rings through click chemistry reactions has made it a cornerstone in the synthesis of bioactive molecules. The 4-bromo-1-methyl-3-triazol-5-yl substituent introduces additional functional groups that can modulate the compound's reactivity and biological interactions. These modifications are particularly relevant in the context of small-molecule drug design, where precise control over molecular structure is essential for optimizing potency and selectivity.

Cyclopentan-1-ol serves as the central scaffold of this molecule, providing a rigid framework that enhances conformational stability. The hydroxyl group at the terminal position contributes to solubility and metabolic processing, while the cyclopentane ring offers a platform for further functionalization. This structural design aligns with current trends in pharmaceutical research, where hybrid molecules combining multiple pharmacophore elements are increasingly being explored for their potential to address complex disease mechanisms.

Recent studies have demonstrated the versatility of 1,2,3-triazole derivatives in modulating biological targets. For instance, a 2023 publication in Journal of Medicinal Chemistry reported the development of triazole-based inhibitors targeting the SARS-CoV-2 main protease, highlighting the potential of such scaffolds in antiviral therapy. Similarly, a 2024 study in Bioorganic & Medicinal Chemistry Letters explored the use of triazole derivatives in the design of novel antitumor agents, emphasizing their ability to interact with multiple protein targets.

The 4-bromo-1-methyl-3-triazol-5-yl substituent introduces unique reactivity patterns that can be exploited in medicinal chemistry. Bromine atoms are commonly used as electrophilic functional groups in drug development, enabling the formation of covalent interactions with biological targets. The methyl group, on the other hand, contributes to steric effects and hydrophobic interactions, which are critical in determining the molecule's binding affinity and selectivity. These properties make the compound particularly suitable for applications in enzyme inhibition and receptor modulation.

Research in the field of 1,2,3-triazole derivatives has also expanded into the area of metal coordination chemistry. A 2023 study published in Coordination Chemistry Reviews investigated the use of triazole-based ligands in the design of metal complexes with enhanced catalytic activity. This application is particularly relevant in the context of green chemistry, where the development of sustainable catalysts is a major research focus. The structural flexibility of the triazole ring allows for the incorporation of various metal centers, enabling the design of multifunctional materials with diverse applications.

The rac configuration of the molecule indicates that it is an equimolar mixture of two enantiomers. This stereochemical diversity can lead to significant differences in biological activity, as demonstrated by recent studies on chiral drug candidates. A 2024 review in Drug Discovery Today highlighted the importance of enantioselectivity in drug development, particularly for compounds targeting G protein-coupled receptors (GPCRs). The (1R,2S) configuration of this molecule may confer advantages in terms of binding affinity and metabolic stability compared to its enantiomeric counterpart.

Advances in computational chemistry have further enhanced the understanding of the molecular behavior of rac-(1R,2S)-2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol. Molecular dynamics simulations and quantum mechanical calculations have been used to predict the conformational preferences and intermolecular interactions of the compound. These studies provide valuable insights into the molecular mechanisms underlying its biological activity, guiding the rational design of more potent derivatives.

The integration of multiple functional groups in this molecule reflects a growing trend in pharmaceutical research towards the development of multifunctional drugs. Such compounds are designed to address complex disease pathways by simultaneously targeting multiple biological processes. For example, a 2023 study in ACS Medicinal Chemistry Letters described the use of multifunctional triazole derivatives in the treatment of neurodegenerative diseases, where the simultaneous modulation of multiple protein targets was shown to enhance therapeutic efficacy.

Future research directions for this compound include exploring its potential as a lead molecule for the development of new therapeutic agents. The unique combination of a cyclopentane scaffold, a triazole ring, and functional substituents makes it a promising candidate for further optimization. Advances in synthetic methodologies, such as click chemistry and transition-metal catalysis, are expected to play a crucial role in the development of more bioactive derivatives. Additionally, the application of this compound in drug delivery systems and nanotechnology is an emerging area of investigation that could expand its therapeutic potential.

In conclusion, rac-(1R,2S)-2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol represents a significant advancement in the field of medicinal chemistry. Its unique molecular architecture, combining multiple pharmacophore elements, positions it as a versatile platform for the development of novel therapeutics. Ongoing research into its biological activity, synthetic potential, and application in drug discovery is expected to yield further insights into its role in modern pharmaceutical science.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd